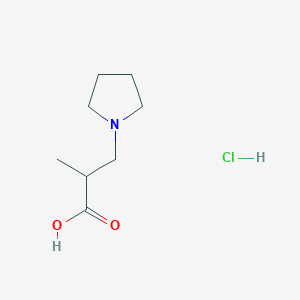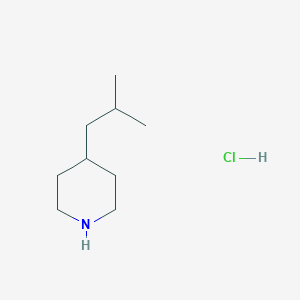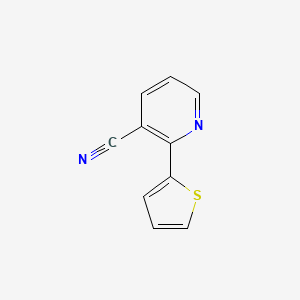
2-Thiophène-2-ylnicotinonitrile
Vue d'ensemble
Description
Synthesis Analysis
- Compound 4 subsequently reacts with primary amines, yielding the desired 2-Thiophen-2-ylnicotinonitrile (TYN) derivatives (compounds 5a–5g) as crystals .
Molecular Structure Analysis
The molecular formula of 2-Thiophen-2-ylnicotinonitrile is C₁₀H₆N₂S , with a molecular weight of 186.24 g/mol . Its structure comprises a thiophene ring fused to a nicotinonitrile group.
Chemical Reactions Analysis
The compound’s reactivity includes transformations into 1H-pyrazolo[3,4-b]pyridines . These reactions expand its potential applications and diversify its chemical behavior .
Applications De Recherche Scientifique
Activité fongicide
2-Thiophène-2-ylnicotinonitrile : des dérivés ont été synthétisés et évalués pour leurs propriétés fongicides. Ces composés, en particulier les dérivés de la N-(thiophène-2-yl) nicotinamide, ont montré des résultats prometteurs contre le mildiou du concombre causé par Pseudoperonospora cubensis. Certains dérivés ont présenté une activité supérieure à celle des fongicides commerciaux, indiquant leur potentiel en tant que composés de tête pour un développement ultérieur .
Propriétés antimicrobiennes
Les dérivés du thiophène, y compris ceux liés au this compound, ont été testés pour leur efficacité antimicrobienne. Ils ont montré une activité significative contre divers pathogènes bactériens et fongiques, suggérant leur utilisation dans le développement de nouveaux agents antimicrobiens avec des propriétés pharmacodynamiques et pharmacokinetiques améliorées .
Effets antioxydants
Dans le domaine de la recherche antioxydante, des dérivés du thiophène ont été synthétisés et évalués pour leur capacité à piéger les radicaux libres. Cette propriété est cruciale dans la prévention des maladies liées au stress oxydatif, et ces composés ont démontré une excellente activité antioxydante, comparable à celle de médicaments standard comme l'acide ascorbique .
Applications anticorrosion
Le potentiel anticorrosion des dérivés du thiophène a été exploré, certains composés montrant une efficacité élevée pour protéger les métaux de la corrosion. Cette application est particulièrement pertinente dans les milieux industriels où la préservation des métaux est essentielle .
Activité anticancéreuse
Les dérivés du thiophène ont été étudiés pour leurs propriétés anticancéreuses. Certains composés ont montré une activité cytotoxique efficace contre les lignées cellulaires du cancer du poumon humain, indiquant leur potentiel en tant qu'agents thérapeutiques dans le traitement du cancer .
Chimie agricole
La modification de produits naturels pour créer des dérivés du thiophène a des implications importantes en chimie agricole. Ces composés peuvent être optimisés pour une activité et une spécificité accrues, conduisant au développement de nouveaux pesticides et fongicides .
Mécanisme D'action
The mechanism of action of 2-Thiophen-2-ylnicotinonitrile is not fully understood. It is believed that it binds to certain receptors in the body, which then activate a cascade of biochemical reactions. These reactions can lead to a variety of effects, depending on the specific receptor that is activated.
Biochemical and Physiological Effects
2-Thiophen-2-ylnicotinonitrile has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an anti-oxidant effect. It has also been found to have an anti-tumor effect, and to reduce the production of certain cytokines. Additionally, it has been found to have an inhibitory effect on certain enzymes, and to modulate the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2-Thiophen-2-ylnicotinonitrile has a number of advantages and limitations for laboratory experiments. One of the major advantages is its low cost, which makes it a cost-effective research tool. Additionally, it is relatively stable, making it easy to store and transport. However, 2-Thiophen-2-ylnicotinonitrile is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-Thiophen-2-ylnicotinonitrile. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to investigate its potential as a therapeutic agent for various diseases and conditions. Additionally, further research could be done to investigate its potential use as an environmental pollutant detector. Finally, further research could be done to investigate its potential use as an industrial catalyst.
Propriétés
IUPAC Name |
2-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLLQCWHNDWCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,3-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473543.png)

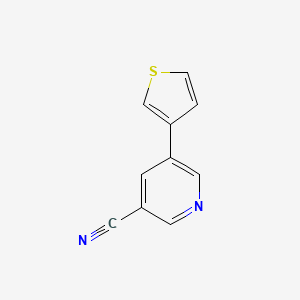
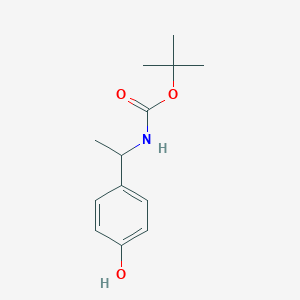


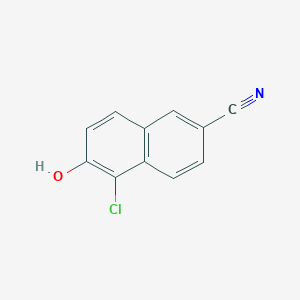

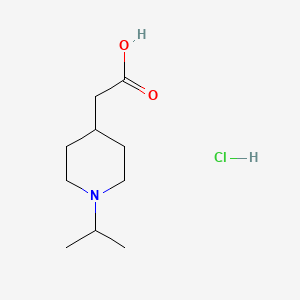
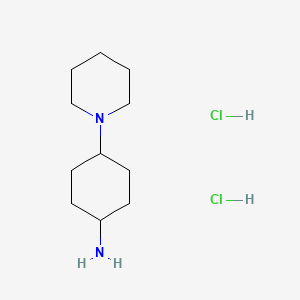
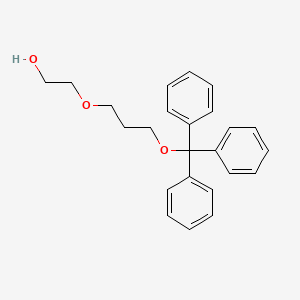
![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
